molecular formula C15H15N B13941230 4-Cyano-4-Ethylbiphenyl

4-Cyano-4-Ethylbiphenyl

Cat. No.: B13941230
M. Wt: 209.29 g/mol
InChI Key: GAQIPJYDPJVUKE-UHFFFAOYSA-N
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Description

4-Cyano-4-Ethylbiphenyl is an organic compound with the chemical formula C15H13N. It is a white crystalline powder that is insoluble in water but soluble in methanol. This compound is primarily used as an intermediate in the production of liquid crystals .

Chemical Reactions Analysis

4-Cyano-4-Ethylbiphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethyl group can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles for substitution reactions .

Scientific Research Applications

4-Cyano-4-Ethylbiphenyl has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of liquid crystals, which are essential components in display technologies.

    Biology: This compound can be used in the study of molecular interactions and binding affinities due to its unique structure.

    Medicine: Research into its potential pharmacological properties is ongoing, although specific medical applications are not yet well-established.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cyano-4-Ethylbiphenyl is primarily related to its role as an intermediate in chemical synthesis. It interacts with various molecular targets through its nitrile and ethyl groups, facilitating the formation of complex molecular structures. The pathways involved include catalytic cycles in palladium-catalyzed coupling reactions and other organic transformations .

Comparison with Similar Compounds

4-Cyano-4-Ethylbiphenyl can be compared with other biphenyl derivatives such as:

    4-Cyano-4’-methylbiphenyl: Similar in structure but with a methyl group instead of an ethyl group.

    4-Cyano-4’-pentylbiphenyl: Contains a longer alkyl chain, which affects its physical properties and applications.

    4-Cyano-4’-heptylbiphenyl: Another derivative with an even longer alkyl chain, used in different liquid crystal applications.

The uniqueness of this compound lies in its balance between molecular size and reactivity, making it particularly useful in the synthesis of liquid crystals .

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

1-ethyl-4-phenylcyclohexa-2,4-diene-1-carbonitrile

InChI

InChI=1S/C15H15N/c1-2-15(12-16)10-8-14(9-11-15)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3

InChI Key

GAQIPJYDPJVUKE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC=C(C=C1)C2=CC=CC=C2)C#N

Origin of Product

United States

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